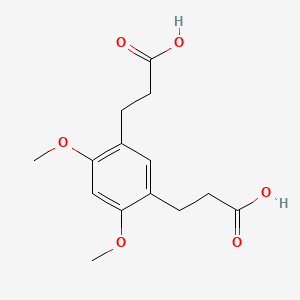
1,3-Benzenedipropanoic acid, 4,6-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedipropanoic acid, 4,6-dimethoxy- is an organic compound with a complex structure that includes a benzene ring substituted with two propanoic acid groups and two methoxy groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- typically involves the reaction of 1,3-dimethoxybenzene with propanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where the benzene ring undergoes acylation with propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzenedipropanoic acid, 4,6-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,3-Dimethoxybenzene: A simpler analog with only methoxy groups on the benzene ring.
1,3-Benzenedipropanoic acid: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
4,6-Dimethoxy-1,3-benzenedicarboxylic acid: Similar structure but with carboxylic acid groups instead of propanoic acid groups.
Uniqueness: 1,3-Benzenedipropanoic acid, 4,6-dimethoxy- is unique due to the presence of both methoxy and propanoic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
Properties
CAS No. |
57121-95-6 |
|---|---|
Molecular Formula |
C14H18O6 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-[5-(2-carboxyethyl)-2,4-dimethoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H18O6/c1-19-11-8-12(20-2)10(4-6-14(17)18)7-9(11)3-5-13(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
VVFQCRYXLKMRCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCC(=O)O)CCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















